molecular formula C10H10BrN3S B393853 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 328090-43-3

5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B393853
CAS No.: 328090-43-3
M. Wt: 284.18g/mol
InChI Key: NEWKXPDZBKKHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzonitrile with ethyl hydrazinecarboxylate, followed by cyclization with thiourea under acidic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding sulfides.

    Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while oxidation can produce disulfides.

Scientific Research Applications

5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-(2-methylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.

Properties

IUPAC Name

3-(2-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWKXPDZBKKHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.